![molecular formula C19H27ClN2O B14384155 N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-chlorophenyl)methyl]urea CAS No. 89472-73-1](/img/structure/B14384155.png)
N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-chlorophenyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Bicyclo[2.2.1]heptan-2-yl-N’-butyl-N-[(4-chlorophenyl)methyl]urea is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the urea derivatives family, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Bicyclo[2.2.1]heptan-2-yl-N’-butyl-N-[(4-chlorophenyl)methyl]urea typically involves multiple steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane core.
Introduction of the butyl group: This step often involves the use of Grignard reagents or organolithium compounds to introduce the butyl group.
Attachment of the 4-chlorophenylmethyl group: This can be done through a Friedel-Crafts alkylation reaction, where the 4-chlorophenylmethyl group is introduced to the bicyclic structure.
Formation of the urea linkage: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Bicyclo[2.2.1]heptan-2-yl-N’-butyl-N-[(4-chlorophenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium or potassium tert-butoxide in an organic solvent.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-Bicyclo[2.2.1]heptan-2-yl-N’-butyl-N-[(4-chlorophenyl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Bicyclo[2.2.1]heptan-2-yl-N’-butyl-N-[(4-chlorophenyl)methyl]urea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in key biological pathways.
Pathways Involved: The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Norbornane: A simpler bicyclic compound with similar structural features.
Norbornene: Another bicyclic compound with a double bond, making it more reactive.
Norbornadiene: A bicyclic compound with two double bonds, used in various chemical reactions.
Uniqueness
N-Bicyclo[2.2.1]heptan-2-yl-N’-butyl-N-[(4-chlorophenyl)methyl]urea is unique due to its combination of a bicyclic structure with a urea linkage and specific functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
89472-73-1 |
|---|---|
Molecular Formula |
C19H27ClN2O |
Molecular Weight |
334.9 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-3-butyl-1-[(4-chlorophenyl)methyl]urea |
InChI |
InChI=1S/C19H27ClN2O/c1-2-3-10-21-19(23)22(13-14-5-8-17(20)9-6-14)18-12-15-4-7-16(18)11-15/h5-6,8-9,15-16,18H,2-4,7,10-13H2,1H3,(H,21,23) |
InChI Key |
OGXXPJVCGJLCON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)N(CC1=CC=C(C=C1)Cl)C2CC3CCC2C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



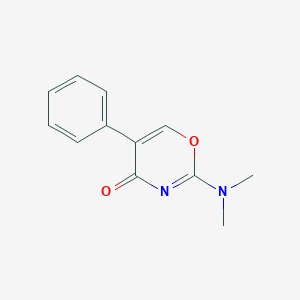
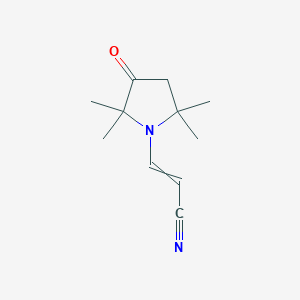
![Thiirane, [(1-methylethoxy)methyl]-](/img/structure/B14384099.png)
![1-[2-(2,5-Dichloro-4-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14384111.png)

![1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14384123.png)
![Methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate](/img/structure/B14384128.png)
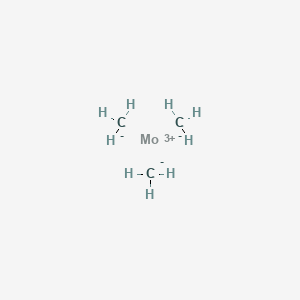

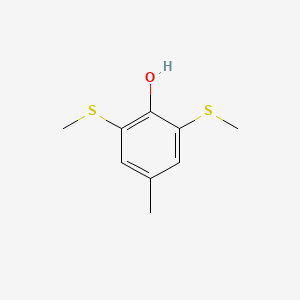
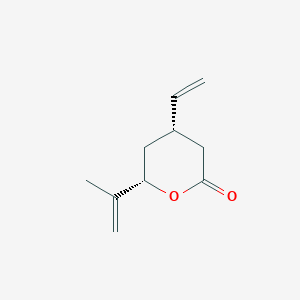
![2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide](/img/structure/B14384154.png)
![Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane](/img/structure/B14384161.png)
